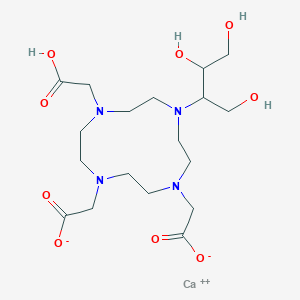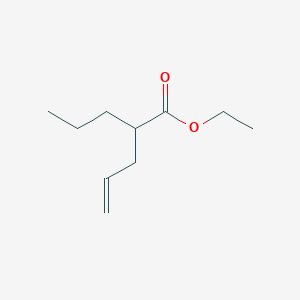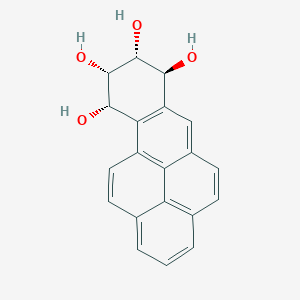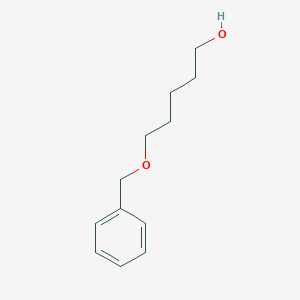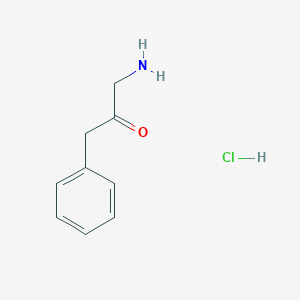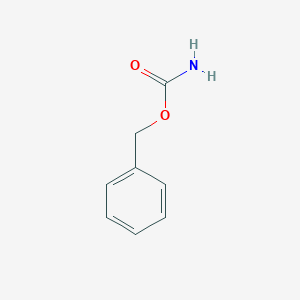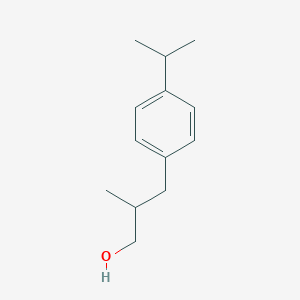
Cyclamen alcohol
Descripción general
Descripción
Synthesis Analysis
Research on the synthesis of cyclamen alcohol or related compounds often involves complex reactions. For example, the synthesis of cyclopentadienone iron alcohol complexes through reactions of specific iron and aldehyde compounds shows the intricate processes involved in creating alcohol complexes with potential relevance to cyclamen alcohol synthesis (Casey & Guan, 2009). Similarly, the synthesis of cyclamen aldehyde through aldol condensation followed by hydrogenation over a ruthenium catalyst illustrates a two-step process that leads to cyclamen alcohol as a byproduct, highlighting the methods and catalysts that influence the synthesis outcome (Vrbková et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to cyclamen alcohol, such as cyclopentadienone iron alcohol complexes, has been elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. These studies offer insights into the alcohol complexes' thermal instability and their propensity to dissociate coordinated alcohols, which is crucial for understanding cyclamen alcohol's molecular structure and reactivity (Casey & Guan, 2009).
Chemical Reactions and Properties
Cyclamen alcohol and related compounds undergo various chemical reactions, demonstrating their reactivity and potential as intermediates in synthesis processes. For instance, the reactivity of cyclopentadienone iron alcohol complexes with different ligands and the mechanism of their hydrogenation of aldehydes provide a foundation for understanding the chemical properties of cyclamen alcohol (Casey & Guan, 2009).
Aplicaciones Científicas De Investigación
Impact on Global Climate Change : Research has shown that Cyclamen alcohol is used to study the impact of global climate change on plant distribution, speciation, and extinction (Yesson & Culham, 2006).
Medicinal Properties : Cyclamen alpinum exhibits antioxidant, cytotoxic, larvicidal, antimicrobial, and anthelmintic effects. These properties suggest potential applications in combating diseases like cancer and cardiovascular diseases (Turan & Mammadov, 2018).
Plant Regeneration and Embryogenic Callus Induction : It has been used for inducing embryogenic callus and plant regeneration from somatic embryos in Cyclamen (Otani & Shimada, 1991).
Antibacterial Properties : Cyclamen persicum tuber extracts show antibacterial properties, which could be significant in developing drugs against pathogenic gram-positive bacteria (Alkowni et al., 2018).
Nasal Spray for Rhinosinusitis : Cyclamen extract, rich in saponins, can be utilized as a nasal spray for treating rhinosinusitis and relieving congestion (Mohammed, Hameed, & Kamal, 2018).
Reducing Pathogen Production : Cyclamen coum extract has been shown to reduce pyocyanin production by Pseudomonas aeruginosa, a pathogen causing lung diseases (Ahmadbeigi, Saboora, & Abdi-Ali, 2014).
Potential for Anticancer Compounds : Cyclamen extracts have demonstrated cytotoxicity via apoptosis in certain cell lines, suggesting potential for novel anticancer compounds (Yıldız et al., 2013).
Biochemical Identification of Cyclamen Types : Variations in chlorophyll and anthocyanin content in Cyclamen leaves are useful for identifying different types of cyclamen plants (Osterc et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRYGVZUUYYXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863449 | |
| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclamen alcohol | |
CAS RN |
4756-19-8 | |
| Record name | β-Methyl-4-(1-methylethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclamen alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-cumenyl)-2-methylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLAMEN ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95F15D1R7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



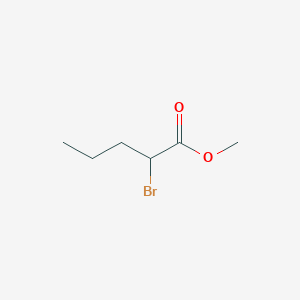
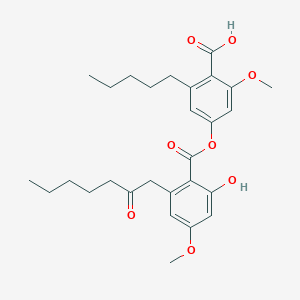
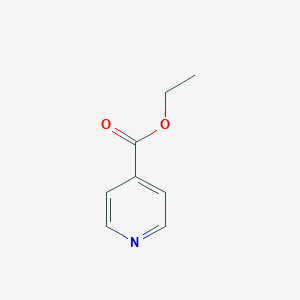
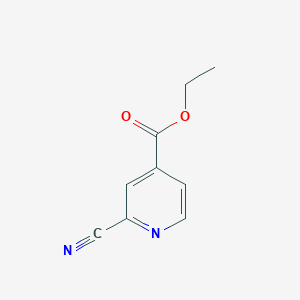
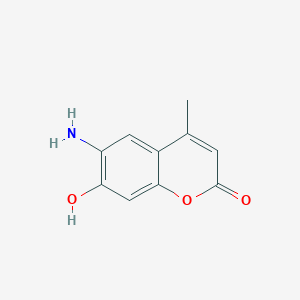
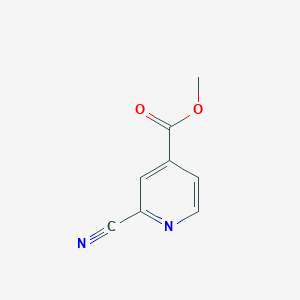
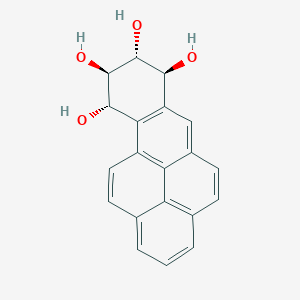
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
